Lipophilicity (LogP) Comparison: A Key Determinant for Membrane Permeability and Pharmacokinetic Profile
The lipophilicity of 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine, quantified by its computed XLogP3-AA value, is a critical differentiator from its chloro- and meta-bromo- analogs. A higher LogP indicates increased hydrophobicity, which generally correlates with enhanced passive membrane permeability and blood-brain barrier penetration potential, as well as altered metabolic stability and plasma protein binding. The para-bromo derivative exhibits an XLogP3-AA value of 2.8 [1], positioning it as more lipophilic than its chloro counterpart (estimated to be lower) and with a distinct electronic profile compared to the meta-bromo isomer. This quantifiable difference in lipophilicity provides a direct, actionable parameter for compound selection in early-stage drug discovery, guiding lead optimization strategies focused on oral bioavailability and CNS drug targeting [2].
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-1-(4-hydroxyphenyl)methylamine (estimated LogP ≈ 2.2-2.4); 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (LogP not publicly quantified but expected to differ based on positional isomerism). |
| Quantified Difference | Target compound is approximately 0.4-0.6 log units more lipophilic than the chloro analog, equating to a ~2.5-4x higher octanol-water partition coefficient. |
| Conditions | Computed by XLogP3 3.0 (PubChem) using a standardized atom-additive method. |
Why This Matters
For procurement, selecting the specific brominated derivative with its quantifiably higher LogP directly influences the predicted ADME properties of downstream compounds, avoiding the resource-intensive process of re-optimizing lipophilicity with less potent or more polar analogs.
- [1] PubChem. (2024). 1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine (CID 44890935) - Computed Properties. National Center for Biotechnology Information. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
